molecular formula C17H21NO3 B2748965 Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate CAS No. 2460749-40-8

Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate

Cat. No. B2748965
CAS RN: 2460749-40-8
M. Wt: 287.359
InChI Key: CNUQVPNJTFRKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate, commonly known as TOSMIC, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TOSMIC is a spirocyclic compound that contains a pyrrolidine ring fused with an indene ring, and a tert-butyl ester group at the 1' position of the pyrrolidine ring.

Scientific Research Applications

Synthesis Routes and Chemical Space Exploration

Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate and its derivatives have been a focus of synthetic chemistry research due to their potential as intermediates in the synthesis of novel compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, highlighting its utility for further selective derivatization and access to chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009). This work underscores the versatility of such spirocyclic compounds in organic synthesis, offering pathways to explore a variety of structurally diverse molecules for potential pharmaceutical applications.

Crystal Structure and Mirror Symmetry

The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate was reported by Dong et al. (1999), revealing imposed mirror symmetry and a chair conformation of the hexahydropyrimidine ring. This study provides insights into the stereochemical properties of spirocyclic compounds, which are crucial for understanding their reactivity and interactions in further chemical transformations (Yongkwan Dong et al., 1999).

Spirocyclic Oxindole Analogues

Research on spirocyclic oxindole analogues, such as the efficient synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, demonstrates the interest in these structures for their potential biological activity. Teng et al. (2006) detailed a scaleable synthesis approach, emphasizing the compound's utility as a scaffold for drug development (Dawei Teng et al., 2006).

Catalysis and Functionalization of Alkenes

The development of advanced catalyst systems for the alkoxycarbonylation of alkenes is another area of application. Dong et al. (2017) introduced a palladium catalyst that demonstrates high activity and selectivity for the functionalization of challenging olefins, highlighting the importance of such catalysts in industrial processes and the synthesis of ester products from alkenes (Kaiwu Dong et al., 2017).

properties

IUPAC Name

tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2,3)21-15(20)18-9-8-17(11-18)10-12-6-4-5-7-13(12)14(17)19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUQVPNJTFRKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate

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